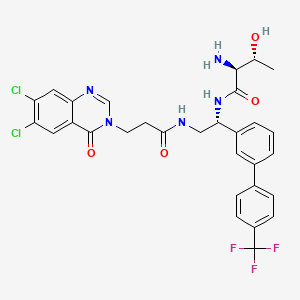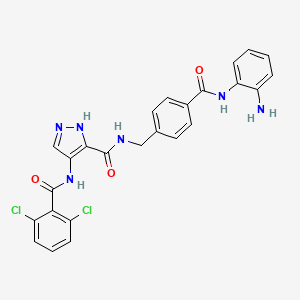
Cdk/hdac-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk/hdac-IN-2 is a potent dual inhibitor of cyclin-dependent kinases and histone deacetylases. This compound has shown significant antiproliferative activities and is known for its ability to induce apoptosis and cell cycle arrest at the G2/M phase. It has demonstrated strong antitumor efficacy, making it a promising candidate for cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk/hdac-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve organic synthesis techniques .
Industrial Production Methods
Industrial production methods for this compound are not widely published. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Cdk/hdac-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature, pressure, and solvents, vary depending on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Aplicaciones Científicas De Investigación
Cdk/hdac-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and histone deacetylases.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and gene expression.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its antiproliferative and antitumor activities.
Industry: Utilized in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Cdk/hdac-IN-2 exerts its effects by inhibiting the activity of cyclin-dependent kinases and histone deacetylases. This inhibition leads to the accumulation of acetylated histones and the disruption of cell cycle progression. The compound induces apoptosis and cell cycle arrest at the G2/M phase, contributing to its antitumor efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Quisinostat: A broad-spectrum histone deacetylase inhibitor.
Flavopiridol: A pan-cyclin-dependent kinase inhibitor.
Other HDAC and CDK inhibitors: Various compounds targeting histone deacetylases and cyclin-dependent kinases .
Uniqueness
Cdk/hdac-IN-2 is unique due to its dual inhibition of both cyclin-dependent kinases and histone deacetylases. This dual inhibition results in a synergistic effect, enhancing its antiproliferative and antitumor activities compared to compounds that target only one of these enzymes .
Propiedades
Fórmula molecular |
C25H20Cl2N6O3 |
|---|---|
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]-4-[(2,6-dichlorobenzoyl)amino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C25H20Cl2N6O3/c26-16-4-3-5-17(27)21(16)24(35)32-20-13-30-33-22(20)25(36)29-12-14-8-10-15(11-9-14)23(34)31-19-7-2-1-6-18(19)28/h1-11,13H,12,28H2,(H,29,36)(H,30,33)(H,31,34)(H,32,35) |
Clave InChI |
ZBKTZKKFSWSOOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)C3=C(C=NN3)NC(=O)C4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


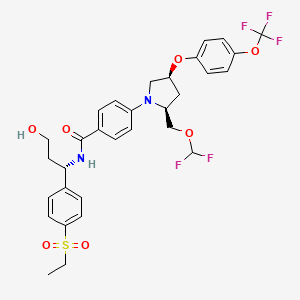
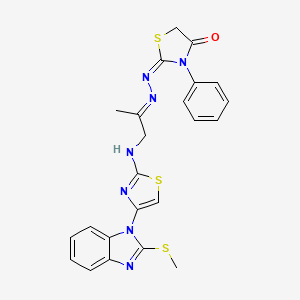
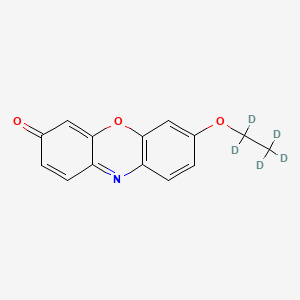

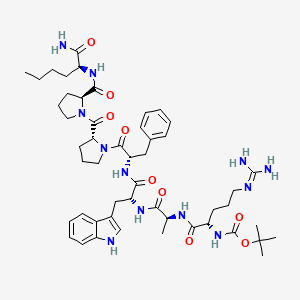
![(2S,3R,5S,6S,8S,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-2,4,8,16-tetrol](/img/structure/B15140807.png)
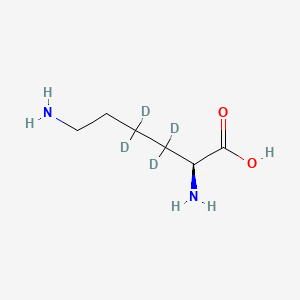


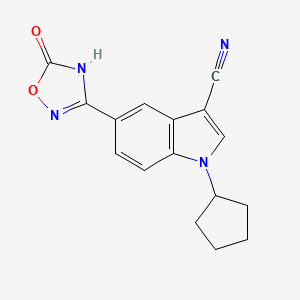
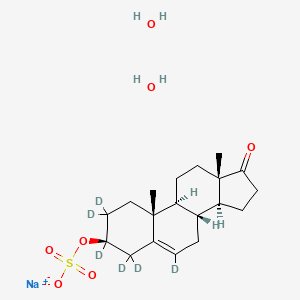
![2-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B15140853.png)
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
